molecular formula C9H9N3O2 B13327501 1H-Benzimidazole-7-carboxylic acid, 2-amino-1-methyl-

1H-Benzimidazole-7-carboxylic acid, 2-amino-1-methyl-

Cat. No.: B13327501
M. Wt: 191.19 g/mol
InChI Key: JQFWVOTZGCQLBT-UHFFFAOYSA-N
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Description

1H-Benzimidazole-7-carboxylicacid,2-amino-1-methyl- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The structure of this compound consists of a benzene ring fused to an imidazole ring, with additional functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-7-carboxylicacid,2-amino-1-methyl- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with formic acid or its derivatives, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts such as palladium or platinum can facilitate the cyclization reaction, leading to higher purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-7-carboxylicacid,2-amino-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

1H-Benzimidazole-7-carboxylicacid,2-amino-1-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-7-carboxylicacid,2-amino-1-methyl- involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it can inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole-7-carboxylicacid,2-amino-1-methyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-amino-3-methylbenzimidazole-4-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-12-7-5(8(13)14)3-2-4-6(7)11-9(12)10/h2-4H,1H3,(H2,10,11)(H,13,14)

InChI Key

JQFWVOTZGCQLBT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N=C1N)C(=O)O

Origin of Product

United States

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